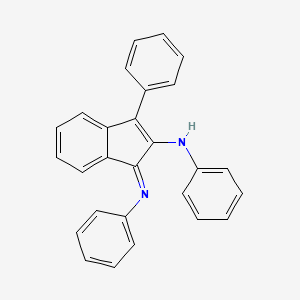
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is an organic compound with the molecular formula C20H16N2 It is characterized by its complex structure, which includes an indene core substituted with phenyl and phenylimino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine typically involves the condensation of aniline derivatives with indene-2,3-dione under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and requires heating to facilitate the formation of the desired product. The reaction can be represented as follows:
Indene-2,3-dione+Aniline derivative→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of (1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application, but common targets include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors, altering signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[(1E,3E)-3-(Phenylimino)-1-propen-1-yl]aniline
- N,N’-Terephthalylidenedianiline
- 3-[(1E)-(phenylimino)methyl]benzene-1,2-diol
Uniqueness
(1E)-N,3-Diphenyl-1-(phenylimino)-1H-inden-2-amine is unique due to its indene core structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific electronic or steric characteristics are required.
Propriétés
Numéro CAS |
42549-15-5 |
|---|---|
Formule moléculaire |
C27H20N2 |
Poids moléculaire |
372.5 g/mol |
Nom IUPAC |
N,1-diphenyl-3-phenyliminoinden-2-amine |
InChI |
InChI=1S/C27H20N2/c1-4-12-20(13-5-1)25-23-18-10-11-19-24(23)26(28-21-14-6-2-7-15-21)27(25)29-22-16-8-3-9-17-22/h1-19H,(H,28,29) |
Clé InChI |
IBLMOUNKVHPTQF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(C(=NC3=CC=CC=C3)C4=CC=CC=C42)NC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


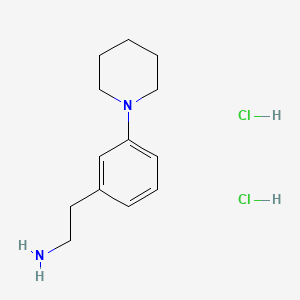
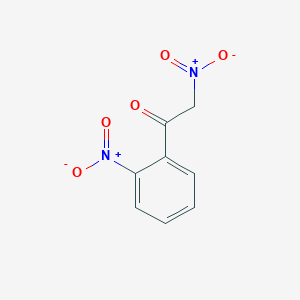
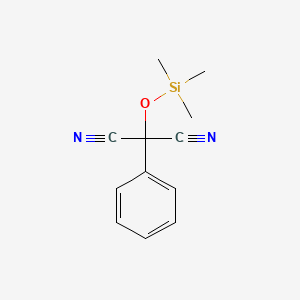
![Ethyl 6-azabicyclo[3.2.2]non-8-ene-6-carboxylate](/img/structure/B14660146.png)

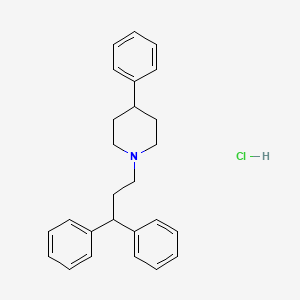
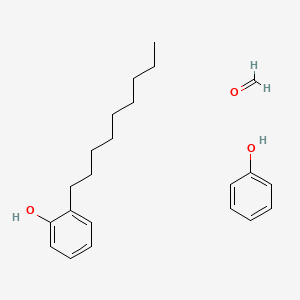
![N,N-Diethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14660176.png)
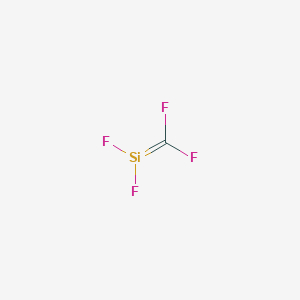
![(Z)-but-2-enedioic acid;3-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzonitrile](/img/structure/B14660182.png)
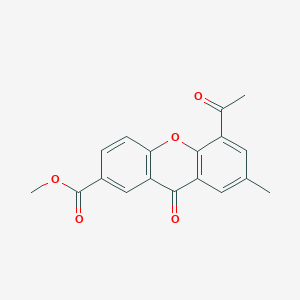
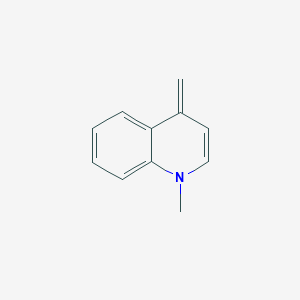

![3-Ethyl-1-azabicyclo[2.2.2]oct-2-ene](/img/structure/B14660196.png)
